(E)-1-[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-phenylprop-2-en-1-one
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Description
(E)-1-[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C20H26N2O3S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound (4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide is 374.16641387 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
- Monoamine Oxidase Inhibitory Activity : The compound has been synthesized and evaluated for its potential as a selective inhibitor of monoamine oxidase A and B, enzymes involved in neurotransmitter metabolism. Studies suggest that certain derivatives of this compound could have significant inhibitory activity (Ahmad et al., 2019).
Antimicrobial Activity
- Antimicrobial and Anti-inflammatory Agents : Derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial and anti-inflammatory agents. This research highlights the potential use of these compounds in treating bacterial and fungal infections (Kendre et al., 2015).
Synthesis of Novel Derivatives
Synthesis of Novel Heterocycles : The compound serves as a precursor in the synthesis of a variety of heterocyclic compounds. These derivatives could be of interest for further pharmacological studies (El‐dean et al., 2018).
Catalyst in Organic Synthesis : It has been used as an efficient and homogeneous catalyst for the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in aqueous media. This application demonstrates its utility in facilitating organic synthesis processes (Khazaei et al., 2015).
Metal-free Derivatives
- Metal-free Octaazaphthalocyanine Derivatives : Research on metal-free derivatives of this compound, which prevent self-association, has been conducted. These derivatives are significant in the study of macrocyclic chemistry and could have potential applications in materials science (Makhseed et al., 2007).
Properties
IUPAC Name |
(E)-1-[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-16(2)10-11-21-12-13-22(19-15-26(24,25)14-18(19)21)20(23)9-8-17-6-4-3-5-7-17/h3-10,18-19H,11-15H2,1-2H3/b9-8+/t18-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLENBZZDZYBRQU-HKVOBHHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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